molecular formula C25H26FN3O5S B2507130 1-(3,4-Dimethoxybenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203347-05-0

1-(3,4-Dimethoxybenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2507130
CAS RN: 1203347-05-0
M. Wt: 499.56
InChI Key: UVCFQSKWFYBIPC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C25H26FN3O5S and its molecular weight is 499.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antiviral Applications

  • A study on sulfonamide and urea derivatives structurally related to the query compound demonstrated significant antiviral activity against avian paramyxovirus, with one of the derivatives showing three-fold higher activity than Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018). This suggests potential antiviral applications for structurally similar compounds, including the query molecule.

Synthesis and Chemical Transformations

  • Research on the cyclization of 3,4-Dimethoxybenzylaminoacetonitriles to produce dihydroisoquinolin-4(3H)-ones highlights the synthetic utility of compounds related to the query molecule (Harcourt & Waigh, 1971). These findings indicate that the query compound might also serve as a key intermediate in the synthesis of complex isoquinoline derivatives.

Anion Complexation

  • Macrocyclic bis(ureas) based on diphenylurea, similar to the urea functionality present in the query compound, have been synthesized and shown to act as complexing agents towards a range of anions, indicating potential applications in material science and catalysis (Kretschmer et al., 2014).

Pharmacological Metabolism and Transport

  • The identification of human metabolites of structurally related compounds and the investigation of transporter-mediated renal and hepatic excretion provide valuable insights into the pharmacokinetics and pharmacodynamics of new drug candidates, suggesting similar research avenues for the query compound (Umehara et al., 2009).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5S/c1-33-23-12-5-17(14-24(23)34-2)16-27-25(30)28-20-9-6-18-4-3-13-29(22(18)15-20)35(31,32)21-10-7-19(26)8-11-21/h5-12,14-15H,3-4,13,16H2,1-2H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCFQSKWFYBIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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